3-Acetoxy-2',4'-dimethoxybenzophenone
Description
3-Acetoxy-2',4'-dimethoxybenzophenone (CAS: 890099-08-8) is a benzophenone derivative featuring an acetoxy group at the 3-position and methoxy substituents at the 2' and 4' positions of the aromatic rings. Its molecular formula is C₁₇H₁₆O₃, with a molecular weight of 268.31 g/mol . This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis. For example, it serves as a precursor in the preparation of hydroxylated acetophenones via hydrolysis .
Properties
IUPAC Name |
[3-(2,4-dimethoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-8-7-13(20-2)10-16(15)21-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBWNBMMDLTVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641672 | |
| Record name | 3-(2,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109251-36-7 | |
| Record name | 3-(2,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-2’,4’-dimethoxybenzophenone typically involves the acetylation of 2’,4’-dimethoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions are preferred
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
In industrial settings, the production of 3-Acetoxy-2’,4’-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Stirring: To ensure uniform reaction conditions
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-2’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction reactions can yield hydroxy derivatives
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of methoxy groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated or nitrated benzophenones
Scientific Research Applications
3-Acetoxy-2’,4’-dimethoxybenzophenone finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and photoinitiators for polymerization reactions
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its therapeutic potential in treating diseases such as osteoarthritis and rheumatoid arthritis
Industry: Utilized in the production of polymer materials like adhesives, coatings, and inks
Mechanism of Action
The mechanism of action of 3-Acetoxy-2’,4’-dimethoxybenzophenone involves its interaction with molecular targets and pathways:
Photoinitiation: Absorbs UV light and generates free radicals, initiating polymerization reactions
Biological Activity: Interacts with cellular targets, potentially inhibiting enzymes or disrupting cellular processes
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural analogs, highlighting differences in substituents, molecular weight, and physical properties:
Thermal and Crystallographic Behavior
- 4,4′-Dimethoxybenzophenone exhibits polymorphism, with a triclinic crystal structure stabilized by intermolecular C–H⋯O interactions .
- 2-Hydroxy-4,4'-dimethoxybenzophenone displays a fusion enthalpy of 107.3 kJ/mol, indicating significant thermal stability compared to non-hydroxylated analogs .
Biological Activity
3-Acetoxy-2',4'-dimethoxybenzophenone (commonly referred to as ADB) is a compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of ADB, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its mechanisms of action and applications in scientific research.
Chemical Structure and Properties
ADB is a member of the benzophenone family, characterized by its aromatic ring structure and two methoxy groups at the 2' and 4' positions. The presence of these functional groups significantly influences its chemical reactivity and biological activity. The compound is often synthesized for use in various applications, including organic synthesis and photoinitiators for polymerization reactions.
1. Antimicrobial Activity
Research indicates that ADB exhibits notable antimicrobial properties. It has been studied against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a comparative study, ADB demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic |
|---|---|---|
| E. coli | 12.5 | Tetracycline |
| S. aureus | 6.25 | Penicillin |
2. Anticancer Activity
ADB has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that ADB can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, in assays conducted on the A549 lung cancer cell line, ADB exhibited IC50 values ranging from 0.5 to 1 μM, indicating potent anticancer activity .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 0.8 | DNA damage and oxidative stress |
3. Antioxidant Activity
ADB's antioxidant properties have been investigated through various assays, including DPPH radical scavenging tests. The compound demonstrated significant free radical scavenging activity, suggesting its potential role in preventing oxidative stress-related diseases .
The biological activity of ADB can be attributed to several mechanisms:
- Photodynamic Action : As a photosensitizer, ADB absorbs UV light, leading to the generation of reactive oxygen species (ROS). This process can damage cellular components, contributing to its antimicrobial and anticancer effects.
- Enzyme Inhibition : ADB may inhibit specific enzymes involved in cellular metabolism or signaling pathways, which can disrupt cancer cell proliferation or bacterial growth.
- Oxidative Stress Induction : By increasing ROS levels within cells, ADB can trigger oxidative stress, leading to apoptosis in cancer cells and death in bacteria .
Case Studies
Several studies have highlighted the efficacy of ADB in various biological contexts:
- Antimicrobial Efficacy : In a study assessing the antibacterial properties of several benzophenone derivatives, ADB was found to be one of the most effective against Pseudomonas aeruginosa, achieving an MIC value of 3.13 μg/mL .
- Cancer Cell Studies : Research on the effect of ADB on human cancer cell lines revealed that it not only inhibited cell growth but also enhanced the efficacy of conventional chemotherapeutic agents when used in combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
